molecular formula C10H12Cl2N2 B13739453 3-Amino-6-methylquinoline dihydrochloride

3-Amino-6-methylquinoline dihydrochloride

Cat. No.: B13739453
M. Wt: 231.12 g/mol
InChI Key: OPCSONHTPIBRFA-UHFFFAOYSA-N
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Description

3-Amino-6-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylquinoline dihydrochloride typically involves the reaction of 6-methylquinoline with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylquinoline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Amino-6-methylquinoline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating cellular mechanisms.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-6-methylquinoline dihydrochloride include:

  • 3-Amino-6-methoxyquinoline dihydrochloride
  • 3-Amino-7-methylquinoline dihydrochloride
  • 4-Amino-7-methoxyquinoline

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

6-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H10N2.2ClH/c1-7-2-3-10-8(4-7)5-9(11)6-12-10;;/h2-6H,11H2,1H3;2*1H

InChI Key

OPCSONHTPIBRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)N.Cl.Cl

Origin of Product

United States

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